molecular formula C14H20N2O2 B6179008 tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate CAS No. 2757958-58-8

tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate

Cat. No. B6179008
CAS RN: 2757958-58-8
M. Wt: 248.3
InChI Key:
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Description

Tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate (TB-IDMC) is an organic compound that has been used in a variety of scientific research applications. TB-IDMC has been used to study the biochemical and physiological effects of compounds on biological systems, as well as to study the mechanisms of action and the advantages and limitations of using TB-IDMC in laboratory experiments.

Scientific Research Applications

Tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of compounds on biological systems, as well as to study the mechanisms of action of compounds. tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has also been used to study the advantages and limitations of using tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate in laboratory experiments.

Mechanism of Action

Tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has been shown to interact with proteins in the body, resulting in the inhibition of enzyme activity. tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate binds to and inhibits the activity of enzymes, such as proteases, phosphatases, and kinases, which are involved in a variety of biological processes.
Biochemical and Physiological Effects
tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has been shown to have a variety of biochemical and physiological effects on biological systems. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, resulting in the inhibition of cell proliferation and apoptosis. Additionally, tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, resulting in the accumulation of fatty acids in the body.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and is non-toxic. Additionally, tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has been shown to have a variety of biochemical and physiological effects on biological systems, making it a useful tool for studying the effects of compounds on biological systems. However, tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate also has some limitations. It has a relatively short half-life, meaning that it must be used within a short time frame. Additionally, tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has been shown to have a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several possible future directions for tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate research. tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate could be further studied to better understand its biochemical and physiological effects on biological systems. Additionally, tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate could be used to study the mechanisms of action of compounds and the advantages and limitations of using tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate in laboratory experiments. Furthermore, tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate could be used to study the effects of compounds on other biological systems, such as plants, animals, and microbes. Finally, tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate could be used in the development of new drug therapies, as well as in the development of new diagnostic tools.

Synthesis Methods

Tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate is synthesized through a two-step process. The first step involves the reaction of tert-butyl isocyanate with 2,3-dihydro-1H-indole-6-methylene-N-methylcarbamate. This reaction produces N-methyl-2,3-dihydro-1H-indole-6-ylmethyl-tert-butylcarbamate, which is then reacted with 1-bromo-3-chloropropane to form tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate. The synthesis method is relatively simple and can be easily replicated in the laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 2,3-dihydro-1H-indole-6-carboxaldehyde in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "2,3-dihydro-1H-indole-6-carboxaldehyde", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add 2,3-dihydro-1H-indole-6-carboxaldehyde to the solution.", "Step 3: Add a reducing agent to the solution and stir the mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

2757958-58-8

Product Name

tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate

Molecular Formula

C14H20N2O2

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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